molecular formula C17H20O5 B116022 Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate CAS No. 145691-66-3

Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate

Cat. No.: B116022
CAS No.: 145691-66-3
M. Wt: 304.34 g/mol
InChI Key: LCCJQRMYJMUKGK-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate is a complex organic compound with the molecular formula C17H20O5. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxymethyl group, and a prop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to esterification and condensation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters and enones with comparable structures, such as:

  • Ethyl 3-(3-oxoprop-1-enyl)benzoate
  • Ethyl 3-(3-ethoxy-3-oxoprop-1-enyl)benzoate
  • Ethyl 3-(5-hydroxymethylphenyl)prop-2-enoate

Uniqueness

Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-3-21-16(19)7-5-13-9-14(11-15(10-13)12-18)6-8-17(20)22-4-2/h5-11,18H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCJQRMYJMUKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)CO)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363723
Record name 2-Propenoic acid,3,3'-[5-(hydroxymethyl)-1,3-phenylene]bis-, diethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145691-66-3
Record name 2-Propenoic acid,3,3'-[5-(hydroxymethyl)-1,3-phenylene]bis-, diethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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